molecular formula C19H24N4O2S B13378133 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide

Cat. No.: B13378133
M. Wt: 372.5 g/mol
InChI Key: IOCIJCYBCXGMTL-UHFFFAOYSA-N
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Description

2-[(6-Amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with amino, oxo, and phenyl groups at positions 6, 4, and 5, respectively. The thioether linkage (-S-) connects the pyrimidine moiety to the acetamide group, which is further substituted with a cycloheptyl ring. The cycloheptyl group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide

InChI

InChI=1S/C19H24N4O2S/c20-17-16(13-8-4-3-5-9-13)18(25)23-19(22-17)26-12-15(24)21-14-10-6-1-2-7-11-14/h3-5,8-9,14H,1-2,6-7,10-12H2,(H,21,24)(H3,20,22,23,25)

InChI Key

IOCIJCYBCXGMTL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-cycloheptylacetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the phenyl group and the cycloheptylacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with potential biological activity.

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s pyrimidine core distinguishes it from triazole-based analogues. Below is a comparative analysis of key structural and functional differences:

Table 1: Structural and Functional Comparison
Compound Name / CAS / Reference Core Structure Key Substituents Notable Features Biological Activity (if reported)
Target Compound Pyrimidine - 6-Amino
- 4-Oxo
- 5-Phenyl
- N-Cycloheptyl
High lipophilicity from cycloheptyl; potential for hydrogen bonding via amino and oxo groups Not explicitly reported in provided evidence
2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-cycloheptylacetamide (CAS 1004378-24-8) Triazole - 4-Amino
- 5-Methyl
- N-Cycloheptyl
Triazole core may alter electronic properties; methyl group increases steric bulk No activity data provided
2-[[4-Amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cycloheptylacetamide Triazole - 4-Amino
- 5-Trifluoromethyl
- N-Cycloheptyl
CF₃ group enhances electronegativity and metabolic stability Not reported
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide Pyrimidine - 5-Sulfonyl
- 6-Oxo
- N-(2-Chlorophenyl)
Sulfonyl group improves stability but may reduce permeability; chlorophenyl adds steric hindrance No activity data provided
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole - 4-Amino
- 5-Furan-2-yl
- Variable N-aryl groups
Furan enhances polarity; anti-exudative activity reported in rat models Anti-exudative activity (dose-dependent)

Pharmacological and Physicochemical Implications

  • Substituent Effects: Cycloheptyl vs. Electron-Withdrawing Groups: The trifluoromethyl group in may enhance metabolic stability but reduce solubility.
  • Biological Activity : The anti-exudative activity of furan-triazole analogues suggests that similar pyrimidine derivatives could be explored for inflammatory or edema-related conditions.

Biological Activity

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including an amino group, a phenyl ring, and a sulfanyl moiety, which are critical for its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure indicates the presence of a pyrimidine core with various substituents that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can bind to receptors, modifying their activity and affecting signal transduction pathways.

These interactions can result in various biological effects, including apoptosis and anti-inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies have shown that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been suggested through structure–activity relationship (SAR) studies, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial in neurological functions .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Antibacterial Screening

In a study evaluating various pyrimidine derivatives, the compound demonstrated significant antibacterial activity against Bacillus subtilis, with an inhibition zone diameter comparable to standard antibiotics .

Study 2: Enzyme Inhibition Assay

Another research focused on the inhibition of acetylcholinesterase showed that similar compounds exhibited IC50 values ranging from 10 to 50 µM, suggesting that modifications in the structure could enhance inhibitory potency .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[6-amino-(5-cyano)-pyrimidin]Contains cyano groupAntiviral properties
2-[6-amino-(4-chloro)-pyrimidin]Chlorinated phenyl groupAnticancer activity
2-[6-amino-(3-methyl)-pyrimidin]Methyl substitutionAnti-inflammatory effects

This comparison highlights how structural variations influence the pharmacological profiles of these compounds.

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